Welcome to the BenchChem Online Store!
molecular formula C6H8N2OS B3225044 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one CAS No. 124458-28-2

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one

Cat. No. B3225044
M. Wt: 156.21 g/mol
InChI Key: NDFUQQZRTBRQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05037834

Procedure details

Ammonium thiocyanate (5.54 g, 72.8 mmol) was mixed with water (450 ml) and heated to 80°. A solution of N-acetyl-3-bromo-4-piperidone hydrobromide (20.0 g, 66.2 mmol) in water (200 ml) was added dropwise over 3 hours. The reaction was then allowed to stir at 80° for sixteen hours. The reaction solution (containing the crude N-acetyl-3-thiocyanato-4-piperidone) was treated with concentrated hydrochloric acid (6 ml of a 12M solution, 93 mmol) and heated to reflux for 2 hours. The reaction mixture was then freeze-dried, and the residue dissolved in methanol and filtered. The precipitate was purified by column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide) to provide the title product as a white solid, m.p. 208° (decomp.) (0.60 g, 3.8 mmol, 6% yield).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
N-acetyl-3-thiocyanato-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
6%

Identifiers

REACTION_CXSMILES
[S-]C#N.[NH4+].Br.C(N1CCC(=O)C(Br)C1)(=[O:8])C.C([N:20]1[CH2:25][CH2:24][C:23](=O)[CH:22]([S:27][C:28]#[N:29])[CH2:21]1)(=O)C.Cl>O>[NH:29]1[C:23]2[CH2:24][CH2:25][NH:20][CH2:21][C:22]=2[S:27][C:28]1=[O:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.54 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Br.C(C)(=O)N1CC(C(CC1)=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
N-acetyl-3-thiocyanato-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC(C(CC1)=O)SC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir at 80° for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then freeze-dried
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was purified by column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide)

Outcomes

Product
Name
Type
product
Smiles
N1C(SC=2CNCCC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.